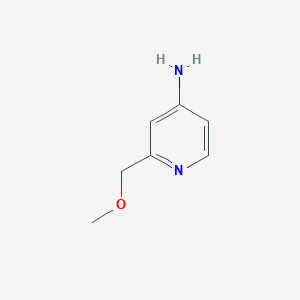

2-(Methoxymethyl)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(methoxymethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H10N2O/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3,(H2,8,9) |

InChI Key |

KRNRQQWIGJZZAE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=CC(=C1)N |

Origin of Product |

United States |

Transition Metal Catalyzed Hydrogenation:this is the Most Common Method, Using Heterogeneous E.g., Rh/c, Pto₂ or Homogeneous Catalysts. the Reaction on a Metal Surface, Such As Rhodium, Generally Proceeds Through the Following Steps:nih.govacs.org

Adsorption: The pyridine (B92270) molecule adsorbs onto the catalyst surface. The flat configuration, via the π-system, is often the most stable. nih.govacs.org

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface and dissociates into hydrogen atoms.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the pyridine ring, proceeding through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates. nih.gov

Desorption: Once fully saturated, the resulting piperidine (B6355638) product desorbs from the catalyst surface.

Frustrated Lewis Pair Flp Catalyzed Hydrogenation:a Metal Free Approach Utilizes a Combination of a Sterically Hindered Lewis Acid E.g., B C₆f₅ ₃ and a Lewis Base the Pyridine Substrate Itself to Activate H₂.rsc.orgthe Mechanism for the Full Hydrogenation Involves Five Stages:

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for validating proposed mechanistic pathways. While many intermediates are transient and highly reactive, various spectroscopic and computational methods have enabled their study.

Table 2: Key Intermediates in Pyridine Transformations and Their Characterization

| Reaction Type | Key Intermediate(s) | Method of Identification/Characterization |

|---|---|---|

| Nucleophilic Aromatic Substitution | Meisenheimer complex (anionic σ-complex) | Often transient; can be studied by low-temperature NMR, trapping experiments, and computational modeling. stackexchange.com |

| C-H Functionalization | Organometallic complexes (e.g., Rh-NHC, Palladacycles) | Can sometimes be isolated and characterized by X-ray crystallography. Their role is confirmed through kinetic analysis, DFT calculations, and by synthesizing and testing the proposed intermediate complexes directly in the reaction. nih.govescholarship.org |

| 1,3-Dipolar Cycloaddition | Pyridyne | Highly reactive; existence is typically inferred from the products of trapping experiments with dienes (Diels-Alder) or azides (cycloaddition). semanticscholar.org |

| Oxidative Dimerization | N-chloroamines, aminyl radicals, N-chloroketene-imines | Postulated based on reaction products and known reactivity of oxidants. The isolation of a formamide (B127407) intermediate in a related reaction supports a stepwise process. nih.govdicp.ac.cn |

| Hydrogenation | Dihydropyridines, Tetrahydropyridines, Imine intermediates, Pyridinium-borohydride ion pairs | Can be detected by NMR and mass spectrometry. In some cases, partially hydrogenated intermediates can be isolated, as in interrupted hydrogenation reactions. rsc.orgnih.gov DFT calculations are used to model the energetics of ion pair intermediates. rsc.org |

Role of Catalysts in Directing Reaction Mechanisms

The introduction of an amine group at the C4-position of the pyridine ring, particularly in the presence of other substituents like the methoxymethyl group at the C2-position, presents a significant synthetic challenge due to the electron-deficient nature of the pyridine nucleus. rsc.org Catalysts play a pivotal role in overcoming this challenge by providing alternative reaction pathways with lower activation energies and directing the regioselectivity of the amination.

Transition-metal catalysts, in particular, have been extensively explored for the C-H functionalization of pyridines. thieme-connect.comthieme-connect.combeilstein-journals.orgnih.gov For the synthesis of 4-aminopyridine (B3432731) derivatives, catalytic strategies often involve the activation of the pyridine ring. One common approach is the use of palladium-catalyzed amination reactions, which have become a powerful tool for the formation of carbon-nitrogen bonds. acs.org In the context of synthesizing a compound like 2-(Methoxymethyl)pyridin-4-amine, a plausible mechanistic pathway would involve the palladium-catalyzed cross-coupling of a suitably protected 4-halopyridine derivative with an ammonia (B1221849) surrogate. The catalyst's ligand sphere is critical in facilitating the key steps of oxidative addition, ligand exchange, and reductive elimination.

Recent advancements have also highlighted the use of other catalytic systems. For instance, sodium tungstate (B81510) has been reported as a catalyst for the one-step synthesis of 4-aminopyridine from 4-cyanopyridine. google.com This process likely proceeds through a catalytically mediated Hofmann rearrangement of an intermediate carboxamide. The proposed mechanism involves the initial hydration of the nitrile to the amide, followed by the rearrangement to form the amine.

The table below summarizes various catalytic systems employed in the synthesis of 4-aminopyridine derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Precursor | Reaction Type | Proposed Mechanistic Role of Catalyst | Reference(s) |

| Palladium/Ligand | 4-Halopyridine | Cross-coupling | Facilitates oxidative addition and reductive elimination | acs.org |

| Iron/Mineral Acid | 4-Nitropyridine-N-oxide | Reduction | Electron transfer agent for nitro group reduction | semanticscholar.org |

| Sodium Tungstate | 4-Cyanopyridine | Hofmann Rearrangement | Catalyzes the rearrangement of the intermediate amide | google.com |

| Rhodium Complexes | Pyridine | C-H Amination | Facilitates C-H activation and insertion | beilstein-journals.orgnih.gov |

It is important to note that the 2-(methoxymethyl) substituent can exert both steric and electronic effects, influencing the catalyst's approach and the reactivity of the pyridine ring. Mechanistic studies tailored to this specific substitution pattern are essential for optimizing reaction conditions.

Solvent Effects and Stereochemical Control in Mechanistic Studies

Solvent selection is a critical parameter in controlling reaction pathways and, where applicable, stereochemical outcomes. The polarity, proticity, and coordinating ability of the solvent can significantly influence the stability of reactants, transition states, and intermediates, thereby affecting reaction rates and selectivity.

In the synthesis of aminopyridines, solvent polarity can play a crucial role. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents are often favored as they can solvate the charged intermediates and transition states, accelerating the reaction. Solvent-free conditions have also been explored for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines, which can offer environmental and practical advantages. mdpi.com

While this compound itself is not chiral, transformations involving this compound or its analogs could introduce stereogenic centers. In such cases, stereochemical control becomes a paramount consideration. The solvent can influence the conformational preferences of both the substrate and the catalyst, thereby impacting the diastereoselectivity or enantioselectivity of a reaction. For example, in reactions involving chiral ligands on a metal catalyst, the solvent can affect the ligand's conformation and its coordination to the metal, which in turn dictates the stereochemical course of the reaction. nih.gov

Detailed mechanistic studies often employ a range of solvents to probe their influence on the reaction kinetics and product distribution. For example, kinetic isotope effect (KIE) studies performed in different solvents can provide insights into the rate-determining step and the nature of the transition state.

The table below illustrates the potential effects of different solvent classes on reactions relevant to the synthesis and transformation of this compound.

| Solvent Class | Representative Solvents | Potential Effects on Reaction Mechanisms |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN) | Stabilize charged intermediates in nucleophilic substitutions; may coordinate to metal catalysts. |

| Polar Protic | Water, Ethanol | Can participate in hydrogen bonding, stabilizing or destabilizing transition states; may act as a reagent. |

| Nonpolar Aprotic | Toluene, Hexane | Generally slow down reactions with polar intermediates; can be useful for controlling reactivity. |

| Ethereal | Tetrahydrofuran (THF), Dioxane | Can coordinate to Lewis acidic catalysts and reagents. |

Further research, including computational modeling and detailed kinetic analysis, is necessary to fully elucidate the intricate interplay of solvent effects and stereochemical control in the synthesis and transformations of this compound and its analogs.

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 2 Methoxymethyl Pyridin 4 Amine and Its Analogs

Detailed Mechanistic Pathways of Key Synthetic Transformations

The reactivity of the pyridine (B92270) ring is complex, influenced by the electronegative nitrogen atom which modifies the electron distribution and reactivity towards various reagents. The presence of substituents, such as the methoxymethyl group at the C-2 position and the amine group at the C-4 position, further directs the course of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyridine rings. Due to the electronegative nitrogen, the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. wikipedia.orgquora.comyoutube.comwikipedia.org

The mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C-2 or C-4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. stackexchange.com

Leaving Group Departure: The leaving group (often a halide) is eliminated, and the aromaticity of the pyridine ring is restored.

Attack at the C-2 and C-4 positions is favored because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. quora.comstackexchange.com Attack at the C-3 position does not allow for this stabilization, making the corresponding intermediate much higher in energy. stackexchange.com

Pyridinium (B92312) salts are even more reactive towards nucleophiles than neutral pyridines because the positive charge on the nitrogen further enhances the electron deficiency of the ring. youtube.comnih.gov For these substrates, the reaction can be second-order in the nucleophile, suggesting a mechanism where a second molecule of the nucleophile assists in the rate-determining deprotonation of the addition intermediate. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Rings

| Factor | Influence on SNAr Mechanism |

|---|---|

| Position of Attack | C-2 and C-4 are highly favored due to the stabilization of the anionic Meisenheimer intermediate by the ring nitrogen. quora.comstackexchange.com |

| Leaving Group | The typical halide leaving group ability is F > Cl ≈ Br > I, indicating that the rate-determining step is often the initial nucleophilic attack, not the C-L bond cleavage. nih.gov |

| Activating Groups | Electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group activate the ring towards attack. wikipedia.org |

| Substrate Charge | Positively charged N-alkylpyridinium ions are significantly more reactive than their neutral pyridine counterparts. nih.gov |

C-H Functionalization Mechanisms Adjacent to Nitrogen Heterocycles

Direct C-H functionalization has become a powerful, atom-economical strategy for modifying heterocyclic scaffolds. mdpi.com These reactions often employ transition-metal catalysts, such as rhodium, palladium, and nickel, to selectively activate and transform C-H bonds into new C-C or C-heteroatom bonds. mdpi.comfrontiersin.orgnsf.gov

A common mechanistic paradigm, for instance in rhodium-catalyzed alkylations, involves several key steps: nih.govescholarship.org

Coordination: The catalytically active metal complex coordinates to the nitrogen atom of the heterocycle. nih.gov

C-H Activation: The metal center then mediates the cleavage of a nearby C-H bond, typically at the C-2 position, through an intramolecular process. This forms a metallacyclic intermediate (e.g., a Rh-H intermediate). nih.govescholarship.org

Intermediate Transformation: The resulting intermediate can undergo various transformations. For example, it might tautomerize to a more stable metal-N-heterocyclic carbene (NHC) complex, which can be the catalyst's resting state. nih.govescholarship.org

Coupling: The activated substrate reacts with a coupling partner (e.g., an alkene or aryl halide). For an alkene, this involves migratory insertion into the metal-hydride or metal-carbon bond.

Reductive Elimination/Turnover: The final product is released from the metal center, typically through reductive elimination, which regenerates the active catalyst for the next cycle.

Electrochemical methods have also emerged as a green alternative for C-H functionalization, avoiding the need for chemical oxidants. frontiersin.org In these processes, anodic oxidation facilitates the formation of radical intermediates that can engage in C-C or C-X bond formation. frontiersin.org The regioselectivity of C-H functionalization is highly dependent on the directing ability of the heteroatom and any existing substituents on the ring.

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction between a 1,3-dipole and a dipolarophile (e.g., an alkene or alkyne) to construct a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing complex heterocyclic systems with high regio- and stereoselectivity. wikipedia.org

While the pyridine ring itself can act as a dipolarophile, a more relevant transformation in this context involves the generation of highly reactive pyridyne intermediates. Pyridynes, the nitrogen-containing analogs of benzyne, can be generated from suitably substituted precursors (e.g., silyl (B83357) triflates) and act as potent dipolarophiles. semanticscholar.org

The mechanism for the 1,3-dipolar cycloaddition of a pyridyne with a 1,3-dipole, such as an organic azide (B81097), is as follows:

Pyridyne Formation: A 3,4- or 2,3-pyridyne is generated in situ under mild conditions.

Cycloaddition: The pyridyne reacts with the azide in a concerted [4π+2π] cycloaddition. semanticscholar.org This step proceeds through a single transition state, leading to the formation of a triazolopyridine ring system. mdpi.com

The regioselectivity of the cycloaddition can be influenced by substituents on the pyridine ring. semanticscholar.org This approach provides a concise route to fused heterocyclic frameworks like frontiersin.orgnih.govrsc.orgtriazolo[4,5-c]pyridines and frontiersin.orgnih.govrsc.orgtriazolo[4,5-b]pyridines. semanticscholar.org While many 1,3-dipolar cycloadditions are concerted, some, particularly those involving electron-rich or electron-poor partners, may proceed through an asynchronous or stepwise mechanism involving transient zwitterionic intermediates. mdpi.com

Oxidative dimerization offers a direct route to biaryl compounds, including bipyridines, which are crucial ligands in catalysis and materials science. These reactions can be promoted by transition metals or other oxidizing agents.

One pathway is the palladium-catalyzed dehydrogenative dimerization of pyridines to form 2,2'-bipyridines. researchgate.net This reaction involves the C-H activation of two pyridine molecules, leading to their coupling. The use of an oxidant, such as silver carboxylates, is often required to facilitate the catalytic cycle. researchgate.net

Another mechanistic pathway for oxidative dimerization, particularly for aminopyridine analogs, can proceed without a metal catalyst upon treatment with an oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govacs.org Two plausible, non-catalyzed mechanisms have been proposed for the dimerization of related aminothienopyridines: nih.govacs.org

Mechanism #1 (Radical Pathway):

Oxidation of the amino group by HOCl (from NaOCl hydrolysis) forms an N-chloroamine intermediate.

Homolytic cleavage of the N-Cl bond generates an aminyl radical.

The aminyl radical attacks the C3 position of a second molecule.

A series of subsequent radical additions and cyclizations, accompanied by the elimination of HCl, leads to the dimeric product. nih.gov

Mechanism #2 (Ionic Pathway):

Formation of an N,N-dichloroamine intermediate from the primary amine.

Elimination of HCl generates an N-chloroketene-imine.

A [4+2] cycloaddition reaction occurs between the N-chloroketene-imine and a second molecule of the starting material.

The resulting cycloadduct undergoes further transformations to yield the final dimer. nih.gov

These reactions can be highly regio- and stereoselective, forming complex polyheterocyclic structures. nih.govacs.org

The hydrogenation of pyridines to produce piperidines is a fundamental transformation, yielding saturated heterocycles prevalent in pharmaceuticals. sci-hub.se Mechanisms vary depending on the catalyst system.

Advanced Spectroscopic Characterization Techniques for 2 Methoxymethyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural features of 2-(Methoxymethyl)pyridin-4-amine. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals is achievable.

¹H and ¹³C NMR Chemical Shift Assignments and Comprehensive Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the methoxymethyl group. The aromatic region typically displays an AX2 spin system. The chemical shifts are influenced by the electronic effects of the amino and methoxymethyl substituents on the pyridine ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern, offering insights into the electronic distribution within the aromatic system.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | 6.35 | - |

| H5 | 6.55 | - |

| H6 | 8.02 | - |

| CH₂ | 4.38 | - |

| OCH₃ | 3.33 | - |

| C2 | - | 160.7 |

| C3 | - | 108.3 |

| C4 | - | 151.7 |

| C5 | - | 111.4 |

| C6 | - | 149.6 |

| CH₂ | - | 75.3 |

| OCH₃ | - | 58.9 |

Note: Chemical shifts are typically referenced to a standard solvent signal.

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguous signal assignments.

COSY (Correlation Spectroscopy): This experiment establishes correlations between scalar-coupled protons. For this compound, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Application of Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. By performing quantum chemical calculations, theoretical chemical shifts for ¹H and ¹³C nuclei can be obtained. These predicted values are then compared with the experimental data to validate the structural assignment and to gain a deeper understanding of the electronic structure's influence on the magnetic shielding of the nuclei.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

N-H stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring and aliphatic C-H stretching from the methoxymethyl group will be present.

C=C and C=N stretching: Vibrations associated with the pyridine ring.

C-O stretching: A strong band corresponding to the ether linkage in the methoxymethyl group.

N-H bending: Bending vibrations of the amino group.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the pyridine ring and the C-C and C-H bonds. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3400-3500 | Weak/Absent |

| N-H Symmetric Stretch | ~3300-3400 | Weak/Absent |

| Aromatic C-H Stretch | ~3000-3100 | Strong |

| Aliphatic C-H Stretch | ~2850-3000 | Strong |

| Pyridine Ring Vibrations | ~1400-1600 | Strong |

| N-H Scissoring | ~1600-1650 | Weak |

| C-O-C Asymmetric Stretch | ~1100-1200 | Weak |

| C-O-C Symmetric Stretch | ~850-950 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The electronic absorption spectrum of this compound is expected to be characterized by π→π* and potentially n→π* transitions, typical for aromatic heterocyclic compounds. nih.gov The pyridine ring itself exhibits these transitions, and the presence of the amino and methoxymethyl substituents significantly influences the absorption maxima (λmax) and molar extinction coefficients (ε).

Substituents on the pyridine ring generally cause a shift in the absorption bands. The amino group, acting as an electron-donating group, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. Studies on substituted pyridines show that π-π* transitions shift towards longer wavelengths upon coordination or substitution. rsc.org The electronic absorption spectra of azidopyridines, for instance, are fundamentally different from those of pyridine itself, indicating strong perturbation by the substituent. nih.gov All observed bands in these derivatives are often assigned to π→π* transitions, with n→π* transitions possibly being obscured by the more intense π→π* bands. nih.gov

The solvent environment also plays a crucial role in the electronic absorption properties. nih.govrsc.org Polar solvents can interact with the molecule's dipole moment, affecting the energy levels of the electronic states. wikipedia.org For pyridine derivatives, a redshift in the absorption spectrum is often observed in more polar solvents like chloroform, which can be attributed to factors like protonation of the pyridine nitrogen. rsc.org

Table 2: Predicted UV-Vis Absorption Properties for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes | Reference |

|---|---|---|---|---|

| π→π* | Substituted Pyridine Ring | 250 - 300 | Influenced by amino and methoxymethyl groups, likely red-shifted compared to pyridine. | nih.govrsc.org |

Mass Spectrometry Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. researchgate.netnih.govnih.gov For this compound, with a chemical formula of C7H10N2O, the expected monoisotopic mass is 138.0793 g/mol . achemblock.com In HRESI-MS, the molecule is typically protonated during the electrospray process, yielding a pseudomolecular ion [M+H]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can measure the mass-to-charge ratio (m/z) of this ion with very high accuracy (typically to within a few parts per million), allowing for the unambiguous confirmation of its elemental composition. nih.gov

Table 3: Predicted HRESI-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₇H₁₀N₂O |

| Monoisotopic Mass | 138.0793 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 139.0866) would be isolated and fragmented to reveal structural information. The fragmentation pattern of this compound can be predicted based on the stability of the resulting fragment ions.

A likely initial fragmentation would be the neutral loss of methanol (B129727) (CH₃OH, 32.0262 u) via a rearrangement, leading to a fragment ion at m/z 107.0604. Another probable fragmentation is the cleavage of the C-O bond to lose a methoxy (B1213986) radical (•OCH₃, 31.0184 u), though less common in ESI, or more likely the loss of formaldehyde (B43269) (CH₂O, 30.0106 u) following a rearrangement. The most straightforward fragmentation would be the cleavage of the benzylic-type C-C bond, resulting in the loss of the methoxymethyl radical (•CH₂OCH₃, 45.0340 u), leading to a 4-aminopyridinyl radical cation, or more likely, the formation of a stable cation at m/z 94.0531, corresponding to the protonated 4-aminopyridine (B3432731) after rearrangement. The mass spectrum of 4-aminopyridine shows a prominent molecular ion at m/z 94 and a significant fragment at m/z 67, corresponding to the loss of HCN. This suggests that fragments derived from the aminopyridine core would be prominent in the spectrum of the target compound.

Fluorescence Spectroscopy of Pyridine Derivatives

Many pyridine derivatives are known to exhibit fluorescence, and their emission properties are highly dependent on their chemical structure and the surrounding solvent environment. rsc.orgmdpi.com The presence of electron-donating groups, such as the amino group in this compound, often enhances fluorescence.

Studies on various pyridine-based fluorophores show that they typically have absorption maxima in the UV region and fluorescence emission between 300 and 450 nm. mdpi.com The specific emission wavelength and quantum yield are sensitive to the polarity of the solvent. This solvatochromic behavior can be exploited for sensing applications. mdpi.com Furthermore, the protonation of the pyridine nitrogen atom can significantly alter the electronic structure, often leading to a redshift in both the absorption and emission spectra. rsc.org This acidochromism is a known characteristic of many pyridine derivatives. rsc.org Therefore, it is expected that this compound would be fluorescent, with emission properties that are tunable by altering solvent polarity or pH.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared with the theoretical values calculated from the compound's chemical formula to confirm its stoichiometry and purity. achemblock.com

For this compound, the chemical formula is C₇H₁₀N₂O. achemblock.com The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 60.89 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |

| Total | | | | 138.170 | 100.00 |

Single Crystal X-ray Diffraction Data Collection and Refinement

No published data available for this compound.

Crystal Packing and Supramolecular Assembly Analysis

No published data available for this compound.

Intermolecular Interactions within Crystal Lattices

No published data available for this compound.

No published data available for this compound.

No published data available for this compound.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

No published data available for this compound.

Conclusion

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to predict a wide range of molecular properties with high accuracy. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) stands out as a robust and widely used method for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. For 2-(Methoxymethyl)pyridin-4-amine, DFT calculations would reveal the precise spatial orientation of the methoxymethyl group relative to the pyridine (B92270) ring and the amino substituent.

The total energy of the molecule, a key output of DFT calculations, is a measure of its stability. Lower total energy values correspond to more stable molecular structures. These energy calculations are crucial for comparing the relative stabilities of different isomers or conformers of the molecule.

| Property | Description |

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule, defining its 3D structure. |

| Total Energy | The sum of the kinetic and potential energies of all particles in a molecule, indicating its overall stability. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals in DFT are mathematical approximations that describe the exchange-correlation energy, a complex quantum mechanical effect. Popular functionals include B3LYP and PBE. Basis sets are sets of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Common basis sets range from the minimal STO-3G to more extensive ones like 6-311++G(d,p), which include polarization and diffuse functions for a more accurate description of electron distribution, particularly in systems with lone pairs and hydrogen bonding.

A benchmark analysis involves performing calculations with various combinations of functionals and basis sets and comparing the results against experimental data or higher-level theoretical calculations, when available. This process ensures that the chosen computational methodology is appropriate for the system under investigation and provides reliable predictions for molecules like this compound. For pyridine derivatives, combinations like B3LYP/6-311++G(d,p) have been shown to provide a good balance between accuracy and computational cost. nih.gov

| Component | Description | Examples |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, PBE, M06-2X |

| Basis Set | A set of mathematical functions to describe the atomic orbitals. | Pople-style (e.g., 6-31G(d)), Dunning-style (e.g., cc-pVDZ) |

Electronic Structure Analysis

Beyond geometry and energy, computational methods provide a detailed picture of the electronic distribution and reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis of its frontier orbitals would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The presence of the electron-donating amino group and the methoxymethyl group is expected to influence the energy and localization of these orbitals significantly. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxymethyl group due to their high electronegativity and lone pairs of electrons. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring would likely exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Both dipole moment and polarizability are crucial for understanding a molecule's intermolecular interactions, such as solubility and binding affinity. For this compound, these calculations would quantify its polarity and its responsiveness to its environment.

| Property | Description |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | The ability of the electron cloud of a molecule to be distorted by an electric field. |

Vibrational Frequency Predictions and Spectroscopic Correlations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for molecular structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

A theoretical investigation on a closely related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430) (AMNP), using DFT calculations, provides a strong basis for understanding the vibrational characteristics of this compound. redalyc.org The study of AMNP involved optimizing the molecular structure and calculating the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. redalyc.org

For this compound, similar computational approaches would predict characteristic vibrational modes. Key vibrations would include:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. In the study of AMNP, these were assigned to specific calculated frequencies. redalyc.org

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches of the methoxymethyl group would appear at slightly lower wavenumbers (2850-3000 cm⁻¹). nih.gov

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (C=C and C=N) are typically found in the 1400-1600 cm⁻¹ region. nih.gov The substitution pattern influences the exact frequencies and intensities of these modes.

C-O-C Stretching: The methoxymethyl group would show characteristic asymmetric and symmetric C-O-C stretching bands, generally in the 1050-1250 cm⁻¹ range.

NH₂ Bending: The scissoring mode of the amino group is expected around 1600 cm⁻¹.

The correlation between theoretical and experimental vibrational frequencies is generally improved by applying a scaling factor to the calculated values to account for anharmonicity and the limitations of the theoretical model. redalyc.org A detailed comparison of predicted and observed spectra allows for a confident assignment of all fundamental vibrational modes.

Table 1: Predicted Major Vibrational Modes for this compound based on Analogous Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric NH₂ Stretch | 3400 - 3500 |

| Symmetric NH₂ Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| NH₂ Scissoring | ~1600 |

| Asymmetric C-O-C Stretch | 1150 - 1250 |

| Symmetric C-O-C Stretch | 1050 - 1150 |

This table is a representation based on general spectroscopic principles and data from analogous substituted pyridines.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stabilization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions.

Lone Pair Delocalization: The lone pair of electrons on the amino nitrogen (n(N)) can delocalize into the antibonding π* orbitals of the pyridine ring. Similarly, the lone pairs on the oxygen atom of the methoxymethyl group can interact with adjacent antibonding orbitals. These n → π* interactions are crucial for the electronic communication between the substituents and the aromatic ring.

π → π Interactions:* Delocalization of π-electrons within the pyridine ring into antibonding π* orbitals contributes to the aromatic stability of the system.

σ → σ and σ → π Interactions:** Hyperconjugation involving the σ bonds of the methoxymethyl group and the pyridine ring can also contribute to molecular stabilization.

In the computational study of 2-amino-6-methoxy-3-nitropyridine, NBO analysis confirmed the presence of significant intramolecular charge transfer. redalyc.org The stabilization energies (E(2)) associated with the delocalization from the lone pairs of the amino and methoxy (B1213986) groups to the antibonding orbitals of the pyridine ring were calculated to be substantial, indicating strong hyperconjugative effects. redalyc.org A similar pattern of electron delocalization and stabilization is expected for this compound.

Table 2: Expected Key NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

| n(N) of NH₂ | π(Pyridine Ring) | n → π | High |

| n(O) of OCH₃ | σ(C-C) | n → σ | Moderate |

| π(Pyridine Ring) | π(Pyridine Ring) | π → π | High |

| σ(C-H) of CH₂ | σ(C-N) | σ → σ | Low |

This table illustrates the expected types of interactions. The actual stabilization energies would require specific calculations for the molecule.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density, ρ(r). nist.gov By analyzing the critical points of the electron density, one can characterize the nature of chemical bonds, including covalent bonds, hydrogen bonds, and other weak interactions.

For this compound, an AIM analysis would involve locating the bond critical points (BCPs) for all the covalent bonds within the molecule. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of the bond strength and character.

Covalent Bonds: For the C-C, C-N, C-O, and C-H bonds, the electron density at the BCP would be relatively high, and the Laplacian of the electron density would be negative, which is characteristic of shared (covalent) interactions.

Intramolecular Interactions: AIM analysis could also reveal potential weak intramolecular interactions, such as hydrogen bonds. For instance, an interaction between a hydrogen atom of the amino group and the oxygen atom of the methoxymethyl group, or between a hydrogen atom of the methoxymethyl group and the ring nitrogen, could be identified by the presence of a bond path and a BCP between these atoms. The properties at such a BCP would be characteristic of a closed-shell interaction (low ρ(r) and positive ∇²ρ(r)).

Thermodynamic Parameter Calculations

Computational chemistry allows for the calculation of various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), at different temperatures. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from quantum chemical calculations.

For this compound, these thermodynamic parameters can be calculated to understand its stability and behavior under different thermal conditions. While specific calculated data for the target molecule is not available, studies on related compounds like 2-aminopyridine (B139424) provide experimental thermodynamic data that can serve as a reference. For instance, the low-temperature heat capacities and the enthalpy and entropy of the solid-liquid phase transition have been experimentally determined for 2-aminopyridine. asianpubs.org

Theoretical calculations of thermodynamic properties for a series of substituted pyridines have also been performed to determine their pKa values, which rely on the accurate calculation of free energies of solvation and gas-phase deprotonation energies. flvc.org These studies demonstrate the feasibility and utility of calculating thermodynamic parameters for substituted pyridines.

Table 3: Representative Calculated Thermodynamic Properties for a Substituted Pyridine (Illustrative)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | Value would be calculated | kJ/mol |

| Standard Entropy (S°) | Value would be calculated | J/(mol·K) |

| Heat Capacity (Cp) | Value would be calculated | J/(mol·K) |

This table is for illustrative purposes. The actual values would need to be determined through specific quantum chemical calculations for this compound.

Applications in Scaffold Design and Synthetic Building Blocks

2-(Methoxymethyl)pyridin-4-amine as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate due to the presence of multiple reactive sites that can be selectively addressed. The primary amino group at the C4 position is a potent nucleophile, making it a key handle for introducing a wide array of molecular diversity. Standard amine reactions can be readily applied to this moiety.

Key reactive features include:

The 4-Amino Group: This exocyclic amine is the primary site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, and participate in reductive amination with aldehydes and ketones to yield secondary or tertiary amines. libretexts.org These reactions are fundamental in building larger molecular architectures.

The Pyridine (B92270) Ring: The pyridine nucleus itself is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. unife.itmdpi.com The ring's nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the ring's carbon atoms can be functionalized, often through metal-catalyzed cross-coupling reactions, although this typically requires prior activation (e.g., halogenation).

The 2-Methoxymethyl Group: This substituent can influence the compound's properties by enhancing solubility and acting as a potential hydrogen bond acceptor. Its presence also sterically and electronically differentiates the C3 and C5 positions of the pyridine ring, potentially guiding the regioselectivity of further substitution reactions.

The combination of these features allows the compound to be used as a foundational piece in multi-step syntheses, where different functionalities can be sequentially added to build complexity.

Strategic Incorporation into Complex Heterocyclic Frameworks (e.g., pyrimidine (B1678525), pyrrolidine (B122466) scaffolds)

The structure of this compound is well-suited for the construction of more complex heterocyclic systems, including medicinally important pyrimidine and pyrrolidine frameworks.

Pyrimidine Scaffolds: The synthesis of pyrimidines often involves the condensation of a species containing an N-C-N unit (like guanidine (B92328) or amidine) with a 1,3-dielectrophile. nih.gov While direct annulation starting from this compound is not prominently documented, its 4-amino group could theoretically be elaborated into an amidine. This derivatized pyridine could then react with a suitable three-carbon partner to construct a fused pyrido[4,3-d]pyrimidine (B1258125) ring system. A known process for creating a related structure, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, involves reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile, achieving yields over 90% and high purity. google.com This highlights a general strategy where an amidine condenses with a substituted acrylonitrile (B1666552) to form the pyrimidine ring. google.com

Pyrrolidine Scaffolds: Pyrrolidine rings are ubiquitous in natural products and pharmaceuticals and can be synthesized through various cyclization strategies. mdpi.comorganic-chemistry.org Incorporating this compound into a structure containing a pyrrolidine would likely involve multi-step synthetic sequences. For instance, the amine could be used to open a cyclic anhydride, followed by reduction and cyclization to form a pyrrolidine-containing substituent attached to the pyridine core. Alternatively, the pyridine unit could be tethered to a precursor that undergoes an intramolecular C-H amination or a reductive amination cascade to form the pyrrolidine ring. organic-chemistry.orgresearchgate.net The synthesis of pyrrolidine derivatives often starts from precursors like proline or involves the cyclization of acyclic amino alcohols or amino ketones. mdpi.comorganic-chemistry.org

The table below illustrates hypothetical pathways for incorporating the aminopyridine scaffold into these frameworks.

| Target Scaffold | Hypothetical Synthetic Approach | Key Reactions |

| Fused Pyrimidine | Conversion of the 4-amino group to an amidine, followed by condensation with a β-ketoester or a substituted acrylonitrile. | Amidine synthesis, condensation, cyclization. |

| Pyrrolidine-Substituted Pyridine | N-alkylation of the 4-amino group with a 4-halobutanal derivative, followed by intramolecular reductive amination. | N-alkylation, intramolecular imine formation, reduction. |

Design Principles for New Scaffolds Derived from this compound

The design of new molecular scaffolds from a building block like this compound is guided by principles of medicinal chemistry aimed at optimizing biological activity and drug-like properties. unife.itresearchgate.net

Scaffold Hopping and Privileged Structures: The pyridine ring is considered a privileged structure, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.comresearchgate.net Using this compound as a starting point allows chemists to "hop" from known active series to novel chemical space while retaining a core element with a high probability of biological relevance.

Modulation of Physicochemical Properties: The methoxymethyl group is a key feature for tuning properties. It can increase aqueous solubility and act as a hydrogen bond acceptor, which are often desirable traits for drug candidates. In contrast to a simple methyl group, the ether oxygen provides a polar interaction point. The basicity of the pyridine nitrogen can also be modulated by substituents, affecting properties like cell permeability and off-target activity.

Use in Diversified Compound Library Synthesis for Chemical Space Exploration

Compound libraries are essential tools for exploring vast areas of chemical space in search of new bioactive molecules. The structure of this compound is highly amenable to the synthesis of diversified compound libraries, particularly through parallel synthesis techniques. nih.gov

The primary amino group is the key reactive site for library generation. By reacting a single batch of this compound with a large and diverse collection of building blocks, a library of derivatives can be rapidly produced.

The table below outlines potential reaction classes and corresponding building blocks for library synthesis.

| Reaction Type | Building Block Class | Resulting Functional Group |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the aminopyridine core. For example, a library of amides could be synthesized using a diverse set of acyl chlorides to probe how different substituents attached to the amide carbonyl affect biological activity. Such libraries are invaluable in high-throughput screening campaigns to identify initial "hit" compounds for drug discovery programs. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Methoxymethyl)pyridin-4-amine?

- The compound is typically synthesized via alkylation of pyridine precursors. A common method involves reacting 2-methoxypyridine derivatives with methylamine or alkyl halides under basic conditions (e.g., potassium carbonate) at elevated temperatures (80–120°C) to promote nucleophilic substitution . Alternative routes include continuous flow synthesis for scalability, ensuring high purity (>95%) and yield optimization .

Q. How is the structural identity of this compound confirmed?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxy protons) and δ 6.5–8.0 ppm (pyridine ring protons) confirm substitution patterns .

- IR spectroscopy : Stretching vibrations at 1250–1270 cm⁻¹ (C-O-C) and 3350–3450 cm⁻¹ (N-H) validate functional groups .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjusting pH or using co-solvents enhances solubility for biological assays .

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized in alkylation steps?

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) or phase-transfer agents improve regioselectivity and reduce byproducts .

- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition. Microwave-assisted synthesis reduces reaction time by 30–50% .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity .

Q. What strategies reconcile discrepancies in reported bioactivities?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .

- Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KD values) to resolve conflicting potency claims .

Q. How does the methoxymethyl group modulate interactions with biological targets?

- Steric effects : The bulky substituent hinders binding to flat active sites (e.g., kinase ATP pockets) but enhances selectivity for hydrophobic cavities .

- Electronic effects : Electron-donating methoxy groups increase pyridine ring electron density, altering π-π stacking in enzyme inhibition .

Methodological Guidance

Designing dose-response experiments for toxicity profiling

- In vitro : Use IC₅₀ determination in hepatocyte cultures (e.g., HepG2) with MTT assays. Include positive controls (e.g., cisplatin) and validate via LC-MS metabolite tracking .

- In silico : Apply QSAR models (e.g., TOPKAT) to predict hepatotoxicity, cross-referencing with experimental data .

Quantitative analysis of binding kinetics

- SPR protocols : Immobilize target proteins (e.g., CRF1 receptors) on sensor chips. Inject compound at 5–100 µM concentrations; analyze association/dissociation rates with Biacore software .

- Data interpretation : Fit curves to a 1:1 Langmuir model; report kon (association) and koff (dissociation) rates for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.